molecular formula C22H18ClN3O2S B11081868 3-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-1-(4-chlorophenyl)-1H-pyrrole-2,5-dione

3-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-1-(4-chlorophenyl)-1H-pyrrole-2,5-dione

Cat. No.: B11081868
M. Wt: 423.9 g/mol
InChI Key: LMSLZTHKUOVPTR-UHFFFAOYSA-N
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Description

3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(4-CHLOROPHENYL)-1H-PYRROLE-2,5-DIONE is a complex organic compound that features a benzothiazole ring, a piperidine ring, a chlorophenyl group, and a pyrrole-2,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(4-CHLOROPHENYL)-1H-PYRROLE-2,5-DIONE typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of o-aminothiophenol with 4-cyanobenzaldehyde to form 4-(1,3-benzothiazol-2-yl)benzonitrile. This intermediate is then subjected to acid hydrolysis to yield 4-(1,3-benzothiazol-2-yl)benzoic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring.

    Reduction: Reduction reactions can occur at the chlorophenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring can yield sulfoxides or sulfones, while reduction of the chlorophenyl group can produce various chlorinated hydrocarbons.

Scientific Research Applications

3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(4-CHLOROPHENYL)-1H-PYRROLE-2,5-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(4-CHLOROPHENYL)-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(4-CHLOROPHENYL)-1H-PYRROLE-2,5-DIONE lies in its combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H18ClN3O2S

Molecular Weight

423.9 g/mol

IUPAC Name

3-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-1-(4-chlorophenyl)pyrrole-2,5-dione

InChI

InChI=1S/C22H18ClN3O2S/c23-15-5-7-16(8-6-15)26-20(27)13-18(22(26)28)25-11-9-14(10-12-25)21-24-17-3-1-2-4-19(17)29-21/h1-8,13-14H,9-12H2

InChI Key

LMSLZTHKUOVPTR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)C4=CC(=O)N(C4=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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